molecular formula C16H16BrNO B11176943 N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide

Cat. No.: B11176943
M. Wt: 318.21 g/mol
InChI Key: IVHGCJHCWUDSIQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide is an organic compound with the molecular formula C16H16BrNO It is characterized by the presence of a bromine atom, two methyl groups, and an amide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

    Amidation: The brominated product is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Products include N-(4-azido-3-methylphenyl)-3,4-dimethylbenzamide or N-(4-thiocyanato-3-methylphenyl)-3,4-dimethylbenzamide.

    Oxidation: Products include the corresponding carboxylic acids.

    Reduction: Products include the corresponding amines.

    Hydrolysis: Products include 4-bromo-3-methylbenzoic acid and 3,4-dimethylaniline.

Scientific Research Applications

Chemistry

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its amide functionality and bromine atom, which can be detected using spectroscopic methods.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. The bromine atom and amide group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide is unique due to the specific positioning of the bromine atom and the two methyl groups on the benzene ring This configuration can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C16H16BrNO/c1-10-4-5-13(8-11(10)2)16(19)18-14-6-7-15(17)12(3)9-14/h4-9H,1-3H3,(H,18,19)

InChI Key

IVHGCJHCWUDSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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